1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyclopentylamino group at position 1 and a propyl chain at position 2.
Properties
IUPAC Name |
1-(cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-7-14-12-19(22-15-8-3-4-9-15)24-18-11-6-5-10-17(18)23-20(24)16(14)13-21/h5-6,10-12,15,22H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJAVIKJSMQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Benzimidazole derivatives, which this compound is a part of, have been known to exhibit various types of biological activity, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities. .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse pharmacological activities of benzimidazole derivatives, this compound could potentially have a wide range of effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 1-(cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, emphasizing substituent variations and molecular characteristics:
Key Comparative Analysis
Substituent Effects on Lipophilicity and Bioavailability The cyclopentylamino group in the target compound offers moderate lipophilicity compared to the cyclohexylamino analog (), which has a larger hydrophobic ring .
Steric and Electronic Influences The propyl chain at position 3 (target compound) provides less steric hindrance than the isopropyl group in , which may affect binding pocket interactions .
Biological Activity Trends Analogs with oxo () or nitro groups () exhibit distinct reactivity profiles, suggesting divergent biological targets compared to the nitrile-containing target compound . The KLK7-related activity of the dimethylaminoethylamino analog () highlights the impact of side-chain functionalization on enzyme targeting .
Synthetic Accessibility
- Multicomponent reactions () are a common strategy for synthesizing pyrido[1,2-a]benzimidazoles, suggesting that the target compound could be prepared via similar methodologies .
Physicochemical and Pharmacokinetic Comparison
Note: Values for the target compound are extrapolated based on structural similarities.
Preparation Methods
Trifluoroacetic Acid (TFA)-Mediated Cyclization
In a representative procedure, o-phenylenediamine (0.01 mol) and p-chlorobenzoic acid (0.01 mol) are refluxed in ethanol with NH₄Cl as a catalyst at 80°C for 2 hours, yielding 2-(4-chlorophenyl)-1H-benzimidazole with 78.88% efficiency. Adapting this protocol for 1-(cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile requires:
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Replacing p-chlorobenzoic acid with 3-propyl-4-cyanobenzoic acid to introduce the propyl and cyano groups.
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Employing TFA instead of NH₄Cl to enhance regioselectivity and reduce byproduct formation.
Reaction Conditions :
Post-reaction, the crude product is precipitated in ice-cold water and recrystallized from ethanol to achieve >90% purity.
Pyrido Ring Annulation and Functionalization
The pyrido[1,2-a]benzimidazole system is constructed via cyclization of a pre-functionalized benzimidazole intermediate.
Pyridine Ring Fusion via CDI-Mediated Coupling
A patent-derived approach utilizes N,N-carbonyldiimidazole (CDI) to facilitate amide bond formation between ethyl 3-(pyridin-2-ylamino)propanoate and 2-(4-cyanophenylamino)acetic acid in THF. For the target compound:
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Ethyl 3-(pyridin-2-ylamino)propanoate is reacted with 2-(3-propyl-4-cyanophenylamino)acetic acid in the presence of CDI.
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Cyclization at 50°C for 6 hours forms the pyrido-benzimidazole scaffold.
Key Parameters :
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Catalyst: CDI (1.2 equiv)
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Solvent: THF or dimethylformamide (DMF)
Introduction of the Cyclopentylamino Group
The cyclopentylamino moiety is introduced via nucleophilic substitution or reductive amination.
Alkylation with Cyclopentylamine
A chlorinated intermediate (e.g., 4-chloropyrido[1,2-a]benzimidazole) is treated with cyclopentylamine in the presence of K₂CO₃ in DMF at 60°C:
Optimization Data :
Cyano Group Installation and Final Modifications
The cyano group at position 4 is typically introduced early via a nitrile-containing precursor. However, late-stage cyanation is achievable using CuCN under Ullmann conditions:
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Bromination of the pyrido-benzimidazole at position 4 using N-bromosuccinimide (NBS) .
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Displacement of bromide with CuCN in DMF at 120°C.
Yield : 40–50% after purification by silica gel chromatography.
Purification and Crystallization Strategies
Final purification often involves solvent-dependent crystallization:
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Crystallization Solvents : Acetonitrile, ethyl acetate, or THF/water mixtures.
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Purity Enhancement : Amorphous forms are converted to crystalline solids via slow evaporation, achieving >99% HPLC purity.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
